molecular formula C4H6O2<br>CH2=C(CH3)COOH<br>C4H6O2 B1676352 Methacrylic acid CAS No. 79-41-4

Methacrylic acid

Cat. No. B1676352
CAS RN: 79-41-4
M. Wt: 86.09 g/mol
InChI Key: CERQOIWHTDAKMF-UHFFFAOYSA-N
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Description

Methacrylic acid, abbreviated MAA, is an organic compound with the formula CH2=C(CH3)CO2H. This colorless, viscous liquid is a carboxylic acid with an acrid unpleasant odor. It is soluble in warm water and miscible with most organic solvents .


Molecular Structure Analysis

Methacrylic acid has a molecular formula of C4H6O2. Its average mass is 86.089 Da and its monoisotopic mass is 86.036781 Da .


Chemical Reactions Analysis

Methacrylic acid undergoes several reactions characteristic of α,β-unsaturated acids. These reactions include the Diels–Alder reaction and Michael additions. Esterifications are brought about by acid-catalyzed condensations with alcohols, alkylations with certain alkenes, and transesterifications .


Physical And Chemical Properties Analysis

Methacrylic acid appears as a clear colorless liquid (or low-melting solid) with a pungent odor. It is corrosive to metals and tissue. It has a flash point of 170 °F and a melting point of 61 °F. It may polymerize exothermically if heated or contaminated .

Scientific Research Applications

Dentistry and Medical Applications

MAA is utilized in the development of new composite materials for dentistry, leveraging its strong electrostatic interactions with hydroxyapatite. This interaction facilitates the creation of composites with enhanced properties, such as improved biocompatibility and potential for dental applications (Cucuruz et al., 2016).

Biodegradable Plastics

The synthesis of bio-based methacrylic acid through the decarboxylation of itaconic acid and citric acid has been researched, highlighting a pathway towards more sustainable production methods for MAA, an important monomer in the plastics industry (Le Nôtre et al., 2014).

Blood Serum Analysis

In the field of biomedical research, MAA has been used in methods for determining methacrylate in blood serum, offering insights into the metabolism and toxicity of methacrylic acid and its derivatives (Bereznowski et al., 1994).

Molecular Imprinting

MAA-based molecular imprints have been developed for chiral stationary phases, utilizing its functional groups for ionic interactions and hydrogen bonding, demonstrating the versatility of MAA in creating specific molecular recognition sites (Anderson et al., 1990).

Nanocomposites and Rubber Modification

Research into the interfacial modification of rubber/boehmite nanocomposites with MAA has shown significant enhancements in mechanical performance and interfacial interaction, illustrating the impact of MAA on materials engineering (Chen et al., 2011).

Polymer Concrete

MAA has been investigated as an additive in acrylic polymer concrete, revealing its effectiveness in ensuring workability at low temperatures and improving early-stage strengths, which has implications for construction materials (Son & Yeon, 2012).

Drug Delivery Systems

The development of thiolated chitosan-poly(methacrylic acid) nanoparticles has been explored as a local mucoadhesive delivery system for drugs, offering a potential for targeted release and sustained availability (Saboktakin et al., 2011).

Tissue Engineering

Methacrylated hyaluronic acid (MeHA) has found applications in tissue engineering due to its tunable crosslinking properties, which are crucial for cell interactions. Innovative methods for quantifying methacrylation to streamline the production of MeHA hydrogels have been developed (Yousefi et al., 2018).

Safety And Hazards

Methacrylic acid is corrosive and can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled, and it is toxic in contact with skin. It may cause respiratory irritation and is harmful to aquatic life .

Future Directions

Biotechnological routes from sugars to methacrylic acid, involving fermentation-based bioprocesses, are being explored. These bio-based routes could potentially lead to more sustainable production of methacrylic acid .

properties

IUPAC Name

2-methylprop-2-enoic acid
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InChI

InChI=1S/C4H6O2/c1-3(2)4(5)6/h1H2,2H3,(H,5,6)
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InChI Key

CERQOIWHTDAKMF-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=O)O
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Molecular Formula

C4H6O2, Array
Record name METHACRYLIC ACID
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Related CAS

25068-55-7, 50867-57-7, 25087-26-7, 25750-36-1, Array, 54193-36-1 (hydrochloride salt)
Record name 2-Propenoic acid, 2-methyl-, homopolymer, isotactic
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DSSTOX Substance ID

DTXSID3025542
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Molecular Weight

86.09 g/mol
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Physical Description

Methacrylic acid appears as a clear colorless liquid (or low-melting solid) with a pungent odor. Corrosive to metals and tissue. Flash point 170 °F. Melting point 61 °F. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Less dense than water. Vapors heavier than air. Used to make plastics., Methacrylic acid, stabilized appears as a clear colorless liquid with a pungent odor. Corrosive to metals and tissue. Combustible. Flash point 170 °F. Melting point 61 °F. May polymerize if contaminated or heated. If polymerization takes place inside a closed container, the container may violently rupture. Less dense than water and is soluble in water. Vapors heavier than air. Used to make plastics., Liquid, Colorless liquid or solid (below 61 degrees F) with an acrid, repulsive odor; [NIOSH], COLOURLESS LIQUID OR COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless liquid or solid (below 61 °F) with an acrid, repulsive odor.
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Boiling Point

325 °F at 760 mmHg (NTP, 1992), 325 °F at 760 mmHg (NIOSH, 2023), 163 °C at 760 mm Hg, 159-163 °C, 325 °F
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Flash Point

170 °F (NTP, 1992), 171 °F (NIOSH, 2023), 77 °C, 76 °C (open cup), 153 °F (67 °C) (closed cup), 68 °C c.c., 77 °C o.c., 171 °F (open-cup), (oc) 171 °F
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Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), 9 % at 77 °F (NIOSH, 2023), Soluble in chloroform; miscible with ethanol, ether, In water solubility, 89 g/L at 20 °C, Solubility in water: moderate, (77 °F): 9%
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Density

1.015 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.02 (Liquid) (NIOSH, 2023) - Denser than water; will sink, 1.0153 at 20 °C/4 °C, Relative density (water = 1): 1.02, 1.015 at 68 °F, 1.02 (Liquid)
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Vapor Density

2.97 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.97 (Air = 1), Relative vapor density (air = 1): 2.97, 2.97
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Vapor Pressure

0.65 mmHg at 68 °F ; 1 mmHg at 77 °F (NTP, 1992), 0.7 mmHg (NIOSH, 2023), 0.99 [mmHg], 0.99 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 130, 0.7 mmHg
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Product Name

Methacrylic Acid

Color/Form

Clear colorless liquid or colorless crystals, Long prisms

CAS RN

79-41-4, 25087-26-7
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Melting Point

61 °F (NTP, 1992), 61 °F (NIOSH, 2023), 16 °C, 61 °F
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Synthesis routes and methods I

Procedure details

In a reactor equipped with a stirring rod and a thermometer were placed 754 parts of water, 13 parts of a sodium salt of sulfuric acid ester of ethylene oxide adduct of methacrylic acid ELEMINOL RS-30 (trade name, available from Sanyo Chemical Industries, Ltd.,), 83 parts of styrene, 83 parts of methacrylic acid, 110 parts of butyl acrylate and 1 part of ammonium persulfate, and the mixture was stirred at 400 rpm for 15 minutes to yield a white emulsion. The emulsion was heated to an inner temperature of 75° C., followed by reaction for 5 hours. The reaction mixture was further treated with 30 parts of a 1% aqueous solution of ammonium persulfate, was aged at 75° C. for 5 hours and thereby yielded an aqueous dispersion [Polymer Fine Particle Dispersion 1] of a vinyl resin (a copolymer of styrene-methacrylic acid-butyl acrylate-sodium salt of sulfuric acid ester of ethylene oxide adduct of methacrylic acid). Fine Particle Dispersion 1 had a volume-average particle diameter of 0.10 μm as determined with a laser diffraction-scattering size distribution analyzer LA-920 (trade name, available from Horiba, Ltd.). Part of Fine Particle Dispersion 1 was dried to isolate a resin component. The resin component had a Tg of 57° C.
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Name
aqueous solution
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Synthesis routes and methods II

Procedure details

A modified resinous polymer of propylene containing approximately 10% by weight methacrylic acid was prepared as follows: 0.5 grams of Lupersol 256 Peroxide (peroxyhexanoic acid manufactured by Wallace & Tiernan Inc., Lucidol Division) was added to a reactor containing 200 grams of substantially crystalline homopolymeric polypropylene powder, 25 grams of methacrylic acid and 600 grams of water. The mixture was then heated at just below reflux temperature, about 95° C., for one hour. The product was filtered and washed with water followed by acetone and then dried in a vacuum oven at 75° C. for two hours. The modified resinous polymer of propylene weighed 225.6 grams.
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Synthesis routes and methods III

Procedure details

This example illustrates conjoint use of the fluoro acrylate and methacrylate. 75.81 g (40.8 wt. %) of the perfluoroalkyl methacrylate (DuPont's Zonyl-TM), 72.3 g (38.9 wt. %) of the perfluoroalkyl acrylate (Hoechst-Celanese NUVA HF), 17.61 g (9.5 wt. %) of methacrylic acid, and 19.98 g (10.8 wt. %) of 2-hydroxyethyl methacrylate were polymerized in 300 ml THF, using 0.55 g AIBN as initiator, employing above-described procedure. Yield: 79.1%.
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Synthesis routes and methods IV

Procedure details

Next, when 100 cc of an aqueous solution containing 20.3 g (0.143 mole) of sodium hydrogenphosphate (Na2HPO4) was added, a white precipitate was formed. After stirring this at 80° C. for one hour, the white precipitate was thoroughly water-washed by the decantation method followed by separation by filtration and water-washing. The resulting white precipitate was dried at 120° C., calcined at 400° C. for 6 hours in a stream of air, and thereafter molded into granules of 10-16-mesh size. The LaPO4 catalyst (5 cc) thus obtained was packed in a Pyrex reaction tube of 12-mm inside diameter, which then was secured in an electric furnace held at 275° C. Next, while passing nitrogen from the top of the reaction tube through the catalyst layer at a gas space velocity of 480 liter/liter/hr, 14% ammonia water was passed through the catalyst layer at a liquid hourly space velocity of 0.5 liter/liter/hr for 30 minutes. The feed of the ammonia water was then stopped, and a feed liquid consisting of α-hydroxyisobutyramide, methanol and water in a mole ratio of 1:14:11.5 was fed at a liquid hourly space velocity of 0.26 liter/liter/hr. The gas leaving the catalyst layer was trapped in a dry ice trap coupled to the bottom of the reaction tube. When the products were quantitatively analyzed by gas chromatography, the molar yields of methyl methacrylate and methacrylic acid were 83.2% and 3.0%, respectively, based on the starting α-hydroxyisobutyramide.
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Synthesis routes and methods V

Procedure details

Terpolymer derivatives having either acrylate or methacrylate units and benzophenone moieties substituted on the isobutylene/para-methylstyrene/para-bromomethylstyrene were then prepared. A 5000 ml glass-jacketed reaction vessel fitted with an overhead stirrer, a hose connector and septum was purged with nitrogen. At room temperature under nitrogen, the vessel was charged with toluene (2500 ml) and 450 g of the base isobutylenelparamethylstyrene/para-bromomethylstyrene terpolymer above comprising 2.4 total mole percent para-methylstyrene, including 1.10 mole percent para-bromomethylstyrene, and having a Mooney viscosity of 32 (1+8 min., 125° C.). The base terpolymer was dissolved by stirring at room temperature overnight. A tetrabutylammonium salt of acrylic acid (or methacrylic acid) was prepared in a second flask by charging 101.3 ml tetrabutylammonium hydroxide (1.0M in methanol) and 7.3 ml acrylic acid (7.0 ml methacrylic acid) and 4 g of 4-hydroxybenzophenone and 30 ml of methanol to the flask and stirring at room temperature to give a water-white clear solution. This solution was then added to the flask containing the dissolved base terpolymer, at a circulating bath temperature of 83° C. After 45 minutes, the bath temperature was raised to 95° C. and let to run for 7.5 h. Then the bath temperature was lowered to 70° C., and after a 2.5 h period, the reaction was let to cool. The yellowish viscous solution was quenched and washed with 10 ml HCl in 1000 ml deionized water, and subsequently washed with H2O/IPA (70:30) 5 to 6 times. The polymer was isolated by precipitation into 0.1% BHT in isopropanol (IPA) and dried in vacuo for 48 h at 1 mm Hg and 80° C.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methacrylic acid
Reactant of Route 2
Methacrylic acid
Reactant of Route 3
Methacrylic acid
Reactant of Route 4
Methacrylic acid
Reactant of Route 5
Methacrylic acid
Reactant of Route 6
Methacrylic acid

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